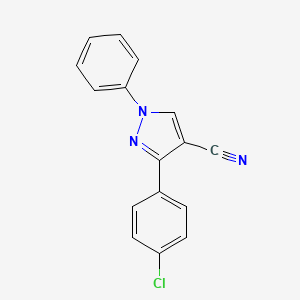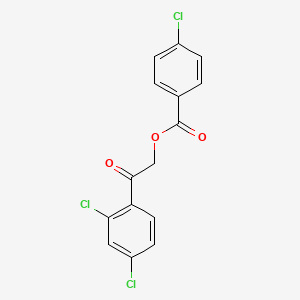![molecular formula C13H18N2OS B5764100 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol, also known as EPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. EPP belongs to the class of phenothiazine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is not fully understood. However, studies have shown that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol modulates the activity of various enzymes and receptors in the body. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been found to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are enzymes involved in the metabolism of neurotransmitters. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol also interacts with dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Moreover, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for various diseases. Moreover, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol. One of the potential applications of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been shown to improve cognitive function and memory, which makes it a promising candidate for the development of new drugs for these diseases. Moreover, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been found to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. Another future direction for the research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is to improve its solubility in water, which can enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral activities. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has also been found to possess antioxidant and anti-inflammatory properties, modulate the immune system, and improve cognitive function. While there are limitations to the use of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol in lab experiments, its wide range of biological activities makes it a promising candidate for the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol involves the reaction of 4-chloro-3-nitrophenol with ethyl piperazine in the presence of sodium hydride. The resulting intermediate is then treated with carbon disulfide to yield 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol. The purity of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Applications De Recherche Scientifique
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and antiviral activities. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has also been shown to possess antioxidant and anti-inflammatory properties. Moreover, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been found to modulate the immune system and improve cognitive function. These properties make 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol a promising candidate for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-2-14-7-9-15(10-8-14)13(17)11-3-5-12(16)6-4-11/h3-6,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGJOMGWGAAKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethyl-1-piperazinyl)carbonothioyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)


![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)

![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)


![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)